N-Acetyl-D-glucosaminitol

Description

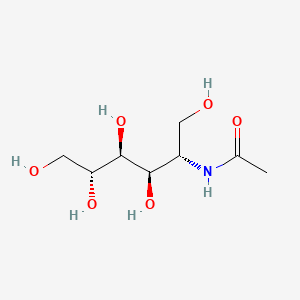

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30664-10-9 (trimer) | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40962638, DTXSID901045941 | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-28-7 | |

| Record name | N-Acetylglucosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis and Derivatization of N Acetyl D Glucosaminitol

Synthetic Pathways for N-Acetyl-D-Glucosaminitol Formation

The conversion of N-acetyl-D-glucosamine to this compound is primarily achieved through reduction reactions. These methods focus on the selective reduction of the anomeric carbon of GlcNAc.

Sodium Borohydride (B1222165) Reduction of N-Acetyl-D-Glucosamine

A common and effective method for the synthesis of this compound is the reduction of N-acetyl-D-glucosamine using sodium borohydride (NaBH₄). mun.casoton.ac.ukrug.nl This reaction targets the aldehyde group of the open-chain form of GlcNAc, converting it into a primary alcohol and thus forming the alditol. The reaction is typically carried out in an aqueous or alcoholic solvent. For instance, the reduction of the acetyl group in a related compound, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), which is derived from NAG, has been successfully achieved using sodium borohydride. mun.ca Similarly, various monosaccharides, including N-acetyl-D-glucosamine, have been reduced with sodium borohydride to create stable derivatives. soton.ac.uk

The process has been applied in the study of oligosaccharides from hyaluronic acid, where they were reduced with sodium borohydride prior to enzymatic degradation studies. nih.gov This highlights the utility of this reduction method in preparing stable derivatives for further biochemical analysis.

Optimization of Reaction Conditions for High Purity Yield

Achieving a high purity yield in the synthesis of this compound and its precursors is crucial. Optimization strategies often involve careful control of reaction parameters such as temperature, solvent, and the amount of reducing agent.

In a study focused on the reduction of a 3-keto-α-isopropoxy-N-acetyl-D-glucosaminoside, various aspects of the sodium borohydride reduction were screened to maximize the yield of a specific epimer. rug.nl The parameters investigated included:

Reaction temperature

Amount of reducing agent

Influence of moisture

Use of chelating acids and other additives

Nature of the reducing agent

Nature of the substrate

Work-up procedure

These optimization efforts underscore the importance of fine-tuning reaction conditions to achieve the desired product with high selectivity and yield. rug.nl

Precursor Synthesis Strategies for N-Acetyl-D-Glucosamine (GlcNAc)

The availability of high-purity N-acetyl-D-glucosamine (GlcNAc) is a prerequisite for the synthesis of this compound. GlcNAc is an amide derivative of glucose and is a significant component of various biopolymers like chitin (B13524). wikipedia.org Several methods have been developed for its production, ranging from chemical synthesis to biocatalytic routes.

Halide-Free Glucosamine (B1671600) Base Preparation

A critical step in some chemical syntheses of GlcNAc is the preparation of a halide-free glucosamine base from its hydrochloride salt. Traditional methods involving tertiary bases like triethylamine (B128534) often result in low yields and residual chloride contamination. google.com

An improved method involves reacting a glucosamine halide, such as glucosamine hydrochloride, with a lithium base in the presence of a C₁-C₄ alcohol. google.com This process generates an insoluble halide-free glucosamine base and a soluble lithium halide, which can be separated. google.com This method can produce a glucosamine base with a purity of at least 99.0 wt. % and a maximum halide content of 0.01 wt. %. google.comgoogle.com The resulting halide-free glucosamine base can then be used in subsequent acylation reactions.

Acylation Techniques for N-Acetyl-D-Glucosamine Production

The N-acetylation of glucosamine is a key step in producing GlcNAc. Various acylation techniques have been developed to achieve this transformation efficiently.

One common method involves the reaction of glucosamine with acetic anhydride (B1165640). nih.gov In a typical procedure, glucosamine is dissolved in a solvent and treated with acetic anhydride. For instance, dissolving glucosamine in 10% methanol (B129727) and reacting it with acetic anhydride in the presence of Dowex 1 (carbonate form) can yield 43% GlcNAc after filtration and crystallization. nih.gov Another approach utilizes pyridine (B92270) as a solvent with tributylamine (B1682462) and acetic anhydride, which can result in approximately 99% pure GlcNAc with a yield exceeding 70%. nih.gov

A method for preparing highly pure N-acetylglucosamine involves slurrying a halide-free glucosamine base in a C₁-C₄ alcohol and slowly adding an acylating agent like acetic anhydride while maintaining a temperature below 20°C. google.com This process can yield N-acetylglucosamine with a purity of at least 98%. google.com

| Acylation Method | Solvent/Catalyst | Purity | Yield | Reference |

| Acetic anhydride | 10% Methanol, Dowex 1 | Not specified | 43% | nih.gov |

| Acetic anhydride | Pyridine, Tributylamine | ~99% | >70% | nih.gov |

| Acetic anhydride | C₁-C₄ alcohol | ≥98% | Not specified | google.com |

Biocatalytic or Fungal Biomass-Derived GlcNAc Routes

In addition to chemical synthesis, biocatalytic and fungal biomass-based methods offer a more environmentally friendly route to GlcNAc production. nih.govresearchgate.net These methods often utilize enzymes or whole microorganisms to either hydrolyze chitin or convert simpler substrates into GlcNAc.

Fungal biomass, which contains significant amounts of chitin, can be used as a substrate. google.com High-purity GlcNAc can be obtained by degrading fungal chitin using either acid or enzymes. nih.gov Acid degradation can yield up to 6.42 mg/mL of GlcNAc, while enzymatic treatment can produce 4.04 mg/mL. nih.gov However, acid hydrolysis can be costly and generate acidic waste. nih.gov

Enzymatic processes using chitinases from various microorganisms have been explored for GlcNAc production. For example, crude enzymes from Aeromonas hydrophila H2330 have been used to produce GlcNAc from α-chitin with a yield of up to 77%, although the process had low productivity. nih.gov Another study reported a 41% yield of GlcNAc using crude chitinases from Bacillus licheniformis SK-1. nih.gov

Genetically engineered microorganisms, such as E. coli, have also been developed to produce GlcNAc from glucose. nih.gov By overexpressing certain enzymes and suppressing others in the metabolic pathway, these engineered strains can efficiently synthesize GlcNAc. nih.gov

| Biocatalytic Route | Substrate | Product Concentration/Yield | Key Findings | Reference |

| Acid Degradation | Fungal Biomass | 6.42 mg/mL | High concentration but costly and produces waste. | nih.gov |

| Enzymatic Treatment | Fungal Biomass | 4.04 mg/mL | Environmentally friendly alternative to acid hydrolysis. | nih.gov |

| Enzymatic Hydrolysis | α-chitin | 77% yield | High yield and purity but low productivity. | nih.gov |

| Fermentation | Chitin particles | 7.8 g/L | Direct production of GlcNAc using whole microbes. | nih.gov |

Synthesis of Modified this compound Analogs

The modification of this compound and its parent molecule, N-acetyl-D-glucosamine (GlcNAc), is a significant area of research for developing novel chemical probes and potential therapeutic agents. These modifications often aim to alter the compound's biological activity, metabolic stability, or ability to interact with specific enzymes or proteins. nih.govdoaj.orgbeilstein-archives.orgnih.gov Key strategies involve the introduction of fluorine atoms and other structural alterations at various positions on the pyranose ring. nih.govdoaj.orgbeilstein-archives.orgnih.gov

Deoxyfluorination is a crucial technique for synthesizing fluorinated analogs of N-acetyl-D-glucosamine, which can then be converted to their corresponding this compound derivatives. nih.govdoaj.orgbeilstein-archives.orgnih.gov The introduction of fluorine can significantly impact the molecule's properties due to fluorine's high electronegativity and relatively small size. nih.govdoaj.orgbeilstein-archives.orgnih.gov

A common reagent used for deoxyfluorination is diethylaminosulfur trifluoride (DAST). nih.govbeilstein-journals.org This reagent can replace hydroxyl groups with fluorine atoms. For instance, the primary hydroxyl group at the C6 position and secondary hydroxyl groups at the C3 and C4 positions of GlcNAc derivatives can be targeted for fluorination. nih.govbeilstein-journals.org The reaction conditions, such as the use of microwave irradiation, can enhance the efficiency of these reactions, particularly in the synthesis of fluorinated N-acetyl-D-galactosamine (GalNAc) analogs. nih.govbeilstein-journals.org

The synthesis of multiply fluorinated GlcNAc analogs often begins with protected 2-azido-β-D-hexopyranose precursors. nih.govnih.gov These precursors can undergo nucleophilic fluorination and azidolysis to introduce fluorine at the C3 and C4 positions. nih.gov Subsequent deoxyfluorination at the C6 position using DAST yields the desired multiply fluorinated intermediates. nih.govdoaj.orgnih.gov The azido (B1232118) group at C2 can later be converted to an acetamido group to furnish the final N-acetylated product.

The following table summarizes the synthesis of various fluorinated N-acetyl-D-glucosamine analogs, which are precursors to the corresponding this compound derivatives.

| Starting Material | Reagent(s) | Position(s) Fluorinated | Key Transformation | Reference |

| Dianhydro derivatives (1 and 2) | Nucleophilic fluorination, Azidolysis | C3, C4 | Formation of 2-azidohexopyranosides | nih.gov |

| C3/C4 hydroxy groups | DAST | C3, C4 | Deoxyfluorination | nih.govbeilstein-journals.org |

| C6 hydroxy group | DAST | C6 | Deoxyfluorination | nih.govbeilstein-journals.org |

| Benzyl-2-azido-2-deoxy-4,6-O-benzylidene-α-D-glucopyranoside | DAST | C3 | Fluorination | nih.gov |

Beyond fluorination, other structural modifications of N-acetyl-D-glucosamine and its derivatives are actively explored to generate analogs with diverse functionalities. These modifications can occur at various positions on the sugar ring.

Modifications at the C4 Position: The synthesis of 4-deoxy analogs of N-acetyl-D-glucosamine has been achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. ru.nl A key step involves the selective protection of the 3-OH and 6-OH groups, leaving the 4-OH group available for deoxygenation. ru.nl This modification has been shown to impact biological processes such as heparan sulfate (B86663) expression. ru.nl

Modifications at the C6 Position: The C6 position offers a site for introducing various moieties. A straightforward synthetic route allows for the preparation of C6-azido derivatives of N-acetylglucosamine-OMe. bohrium.com This azido intermediate can then be further functionalized through reactions like azido-alkyne cycloadditions and reductive derivatizations, opening up possibilities for creating a diverse library of N-acetylglucosamine-based compounds. bohrium.com

Modifications at the N-acetyl Group: The N-acetyl group itself can be a point of modification. Researchers have focused on substituting the N-position with groups like benzenesulfonyl and various isoxazole (B147169) formyl moieties. nih.gov These modifications have been investigated for their potential biological activities. nih.gov

The table below provides an overview of different structurally modified N-acetyl-D-glucosamine analogs.

| Modification Site | Type of Modification | Synthetic Approach | Starting Material | Reference |

| C4 | Deoxygenation | Protection of 3-OH and 6-OH, deoxygenation of 4-OH | N-acetyl-D-glucosamine | ru.nl |

| C6 | Azido-derivatization | Formation of C6-azido intermediate, followed by cycloaddition or reduction | GlcNAc-OMe | bohrium.com |

| N-position | Substitution | Modification with benzenesulfonyl and isoxazole formyl chlorides | N-acetyl-D-glucosamine | nih.gov |

Advanced Analytical Techniques for N Acetyl D Glucosaminitol Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural determination of N-Acetyl-D-glucosaminitol. They allow for the precise mapping of atomic connectivity and spatial arrangement, confirming the compound's identity and purity.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. It provides detailed information on the chemical environment of each atom, enabling the confirmation of the alditol structure and the stereochemical configuration of its chiral centers. The reduction of the C1 aldehyde in GlcNAc to a primary alcohol in this compound results in a distinct NMR signature, most notably the disappearance of the anomeric proton and carbon signals characteristic of the cyclic hemiacetal form of GlcNAc.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum of this compound is characterized by the absence of an anomeric proton signal (typically found between 4.5 and 5.2 ppm in the parent sugar) and the appearance of signals corresponding to the newly formed C1-H₂ protons of the primary alcohol group. The N-acetyl group provides a sharp singlet in the ¹H NMR spectrum, which has been reported at approximately 2.01 ppm. researchgate.net

The ¹³C NMR spectrum is equally informative, confirming the reduction by the absence of the anomeric carbon signal (typically 90-100 ppm) and the presence of a signal for the C1 carbon at a chemical shift characteristic of a primary alcohol (around 60-65 ppm). The remaining carbon signals (C2-C6) also experience shifts due to the opening of the pyranose ring, providing a unique fingerprint for the alditol structure. While ¹⁹F NMR is not intrinsically applicable to this compound, it becomes a valuable tool for analyzing fluorinated derivatives of the compound, where the ¹⁹F chemical shifts and coupling constants provide sensitive probes for structural and conformational changes.

Table 1: Comparison of Expected NMR Signals for N-Acetyl-D-Glucosamine vs. This compound

| Feature | N-Acetyl-D-Glucosamine (GlcNAc) | This compound (GlcNAcitol) |

| ¹H NMR | ||

| C1 Proton | Anomeric H1 signal present (~4.6-5.2 ppm) | Anomeric signal absent; C1-H₂ signals appear (~3.5-3.8 ppm) |

| N-Acetyl Protons | Sharp singlet (~2.0-2.1 ppm) | Sharp singlet (~2.01 ppm) researchgate.net |

| ¹³C NMR | ||

| C1 Carbon | Anomeric C1 signal present (~90-98 ppm) | Anomeric signal absent; C1 signal appears in alcohol region (~60-64 ppm) |

| N-Acetyl Carbonyl | Signal at ~175 ppm | Signal at ~175 ppm |

| N-Acetyl Methyl | Signal at ~23 ppm | Signal at ~23 ppm |

Two-dimensional (2D) NMR experiments are crucial for understanding the three-dimensional structure and conformation of molecules containing this compound. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for this purpose. ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing insights into the spatial arrangement of the molecule.

In studies of oligosaccharides terminated with an this compound residue, ROESY spectra can reveal key inter-residue proximities. researchgate.net For instance, correlations between protons of an adjacent sugar unit and the protons of the this compound moiety can define the conformation around the glycosidic linkage. researchgate.netoup.com This information is vital for building accurate 3D models of complex glycans, which is essential for understanding their biological function and interactions with proteins like lectins. oup.comuniv-lille.fr

Real-time NMR monitoring is a powerful technique for studying the kinetics and mechanisms of chemical reactions without the need for sample quenching or separation. mdpi.comnih.gov This approach can be applied to monitor the periodate (B1199274) oxidation of this compound. Periodate oxidation specifically cleaves the bonds between adjacent carbon atoms that bear hydroxyl groups (vicinal diols).

By acquiring a series of ¹H NMR spectra over time, one could directly observe the consumption of the this compound signals and the simultaneous appearance of signals from the reaction products. researchgate.netmagritek.com The cleavage of the C-C bonds in the glucitol backbone would lead to the formation of smaller molecules, such as formaldehyde (from the C1 and C6 primary alcohol groups) and formic acid (from the internal secondary alcohol groups), each with distinct and quantifiable NMR signals. This allows for a detailed kinetic analysis of the degradation process, providing valuable information on reaction rates and pathways. nih.gov

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering exceptional sensitivity and specificity for both characterization and quantification. It is frequently coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This capability is essential for unambiguously determining the elemental composition of this compound and confirming its molecular integrity. researchgate.netbiorxiv.org Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FTICR) are common HRMS platforms. universiteitleiden.nl

The exact mass of this compound (C₈H₁₇NO₆) can be calculated and compared to the experimentally measured mass. A close match between the theoretical and observed mass provides strong evidence for the compound's identity, distinguishing it from other isobaric species. HRMS is routinely used in metabolomics studies to identify known compounds like this compound in complex biological samples, such as fecal extracts or cell lysates. researchgate.netbiorxiv.org

Table 2: Theoretical Accurate Mass of this compound for HRMS Analysis

| Formula | Ion Type | Theoretical m/z |

| C₈H₁₇NO₆ | [M+H]⁺ (Protonated) | 224.11286 |

| C₈H₁₇NO₆ | [M+Na]⁺ (Sodiated) | 246.09481 |

| C₈H₁₇NO₆ | [M-H]⁻ (Deprotonated) | 222.10000 |

Mass Spectrometry (MS)-Based Approaches for Molecular Integrity and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of this compound and its related compounds in complex biological matrices such as plasma, cell extracts, and fermentation broths. nih.govijper.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The process typically involves an initial chromatographic separation, often using hydrophilic interaction liquid chromatography (HILIC) for polar analytes like this compound. nih.gov Following separation, the analyte is ionized, commonly by electrospray ionization (ESI), and the resulting ions are subjected to two stages of mass analysis. In the first stage, a precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry. This multiple reaction monitoring (MRM) approach provides high specificity and reduces matrix interference, which is crucial for accurate quantification in complex samples. ijper.org

For instance, a study on the quantification of N-acetylneuraminic acid and its precursor N-acetylmannosamine in human plasma utilized an LC-MS/MS method. nih.gov The mobile phases consisted of 0.2% acetic acid and 0.05% trifluoroacetic acid in both water and acetonitrile to achieve optimal peak shape and resolution. nih.gov The addition of acetic acid was found to mitigate the ion suppression often caused by trifluoroacetic acid. nih.gov This method demonstrated high sensitivity and selectivity, enabling the accurate measurement of these compounds in a biological matrix. nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for related compounds:

| Parameter | Value |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Ionization | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MALDI-TOF MS and ESI-MS/MS for Glycan Fragment Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization-tandem mass spectrometry (ESI-MS/MS) are powerful tools for the structural analysis of glycans, including those containing this compound residues. nih.govnih.gov These techniques provide information on monosaccharide composition, sequence, and branching patterns of complex carbohydrates. researchgate.net

MALDI-TOF MS is a high-throughput technique well-suited for the profiling of complex glycan mixtures. nih.gov In this method, the glycan sample is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB), on a target plate. sigmaaldrich.com A laser is used to desorb and ionize the sample, and the resulting ions are accelerated into a time-of-flight mass analyzer. The mass-to-charge ratio of the ions is determined by their flight time, allowing for the generation of a mass spectrum that represents the glycan profile of the sample. sigmaaldrich.com Derivatization techniques, such as permethylation, are often employed to improve ionization efficiency and provide more detailed structural information through fragmentation analysis. springernature.com

ESI-MS/MS offers complementary information, particularly for the detailed structural elucidation of individual glycan isomers. nih.govnih.gov In this technique, glycans are introduced into the mass spectrometer in a liquid phase and are ionized by electrospray. The resulting multiply charged ions can be selected and subjected to fragmentation, providing detailed structural information. nih.gov Combining ESI-MS/MS with separation techniques like capillary electrophoresis (CE) can enhance sensitivity and allow for the analysis of complex biological samples at the attomole level. nih.govtudelft.nl

Recent advancements in these techniques have focused on improving sensitivity and resolving isomeric structures. For example, chemical derivatization with reagents like Girard's reagent T can enhance the ionization efficiency of glycans in MALDI-TOF MS. nih.gov For ESI-MS/MS, methods have been developed to differentiate N-glycan isomers by analyzing specific fragment ions produced during collision-induced dissociation. nih.gov

The table below outlines the general application of these techniques in glycan analysis.

| Technique | Application | Advantages |

| MALDI-TOF MS | High-throughput glycan profiling, determination of monosaccharide composition. | Fast, tolerant of complex mixtures, provides molecular weight information. nih.govsigmaaldrich.com |

| ESI-MS/MS | Detailed structural elucidation of individual glycans, isomer differentiation. | Provides fragmentation data for sequencing and linkage analysis, can be coupled with liquid-phase separations. nih.govnih.gov |

Chromatographic Separation and Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetate Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of monosaccharides, including this compound, following their conversion to volatile derivatives. nih.gov The most common derivatization method is the formation of alditol acetates. taylorfrancis.com This process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. taylorfrancis.comivaan.com

The alditol acetate derivatization offers several advantages, including the production of stable derivatives and the elimination of anomeric forms, which simplifies the resulting chromatogram. taylorfrancis.com The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. A VF-23ms stationary phase has been shown to provide optimal separation for amino sugar derivatives. nih.gov Following separation, the compounds are detected by a mass spectrometer, which provides both quantitative information and structural data based on the fragmentation patterns of the derivatives. nih.govnih.gov

This method has been successfully applied to the quantification of N-acetylglucosamine in various biological samples, demonstrating high selectivity and sensitivity, with limits of detection in the low femtomol range. nih.gov The use of stable isotope-labeled internal standards is often crucial for accurate quantification, as it corrects for variations in sample preparation and derivatization efficiency. nih.gov

The following table summarizes a typical GC-MS analysis of alditol acetates.

| Step | Description |

| Derivatization | Reduction to alditol followed by acetylation. |

| GC Column | High-polarity column (e.g., VF-23ms). nih.gov |

| Ionization | Electron Ionization (EI). nih.gov |

| Detection | Mass Spectrometry (MS), often in tandem (MS/MS) or time-of-flight (TOF) mode for enhanced selectivity. nih.gov |

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for Purity Validation

High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) is a valuable method for the purity validation of non-chromophoric compounds like this compound. researchgate.netekb.eg Since this compound lacks a significant UV chromophore, traditional UV detection is not effective. ELSD offers a universal detection method for non-volatile analytes. scielo.br

The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. The detector response is related to the mass of the analyte. ekb.egscielo.br

For the separation of polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often the preferred mode. researchgate.net A typical HILIC method might use a mobile phase consisting of a high percentage of acetonitrile with a smaller amount of aqueous buffer. researchgate.net Method validation according to ICH guidelines is essential to ensure the reliability of the results for purity assessment. scielo.br

The table below shows typical parameters for an HPLC-ELSD method.

| Parameter | Condition |

| HPLC Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium formate) |

| Column Temperature | 35°C |

| ELSD Nebulizer Temp. | 50°C |

| ELSD Evaporator Temp. | 80°C |

| Gas Flow Rate (Nitrogen) | 1.10 SLM |

Size-Exclusion Chromatography (SEC) for Polysaccharide Fractionation and Detection

Size-exclusion chromatography (SEC) is a technique used to separate molecules based on their size in solution. ijarset.com It is particularly useful for the fractionation and analysis of polysaccharides containing this compound residues. nih.govresearchgate.net In SEC, the stationary phase consists of porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer retention time. ijarset.com

SEC can be used to determine the molecular weight distribution of polysaccharides. researchgate.net The detection of polysaccharides, which often lack a UV chromophore, can be achieved using detectors such as refractive index (RI) detectors or pulsed amperometric detection (PAD). ijarset.comresearchgate.net Coupling SEC with multi-angle laser light scattering (MALLS) detectors can provide absolute molecular weight information without the need for column calibration with standards. ijarset.com

The choice of column and eluent is critical for effective separation. For example, Zorbax BioPlus™ SE-250 or SE-450 columns have been used for the separation of polysaccharides with different molecular weight ranges. researchgate.net The eluent is typically an aqueous buffer, and for charged polysaccharides, the ionic strength of the eluent needs to be controlled to avoid polyelectrolyte effects. ijarset.com

The following table summarizes key aspects of SEC for polysaccharide analysis.

| Parameter | Description |

| Principle | Separation based on molecular size. |

| Application | Determination of molecular weight distribution of polysaccharides. |

| Columns | Porous silica or polymer-based columns (e.g., Zorbax BioPlus™ SE series). researchgate.net |

| Detectors | Refractive Index (RI), Pulsed Amperometric Detection (PAD), Multi-Angle Laser Light Scattering (MALLS). ijarset.comresearchgate.net |

Ion-Exchange Chromatography for Charged Carbohydrate Separation

Ion-exchange chromatography (IEC) is a powerful technique for the separation of charged molecules, including carbohydrates that possess ionizable groups such as carboxyl or sulfate (B86663) groups. nih.govgoogle.com This method can also be used to separate neutral sugars that can form charged complexes with borate ions. nih.gov

In IEC, the stationary phase is a resin that has charged functional groups. Separation is achieved based on the reversible interaction between the charged analyte and the charged stationary phase. For example, a cation-exchange resin can be used to separate N-acetylmannosamine from N-acetylglucosamine in the presence of a borate buffer. nih.gov In this system, N-acetylmannosamine forms a negatively charged complex with borate and is excluded from the negatively charged resin, while N-acetylglucosamine remains largely uncomplexed and interacts more with the resin. nih.gov

IEC is also employed in purification processes to remove charged impurities, such as inorganic salts and charged organic molecules, from solutions containing N-acetylglucosamine. google.com This is often a crucial step in the downstream processing of N-acetylglucosamine produced by fermentation or hydrolysis. google.com

The table below highlights the principles and applications of ion-exchange chromatography for carbohydrate separation.

| Feature | Description |

| Principle | Separation based on charge. |

| Stationary Phase | Resin with charged functional groups (e.g., Dowex 50W-X2). nih.gov |

| Application | Separation of charged carbohydrates or neutral carbohydrates that form charged complexes. Purification to remove charged impurities. nih.govgoogle.com |

| Example | Separation of N-acetylmannosamine and N-acetylglucosamine using a cation-exchange resin and a borate buffer. nih.gov |

Enzymatic Assays for Associated Hexosaminidase Activity

While this compound itself is the reduced alditol form and not a direct substrate for cleavage, the characterization and quantification of its metabolic precursor, N-acetyl-D-glucosamine (GlcNAc), often involves the detailed study of β-N-acetylhexosaminidase (EC 3.2.1.52). These lysosomal enzymes are critical for the intracellular degradation of glycoconjugates by hydrolyzing terminal, non-reducing N-acetyl-D-glucosamine and N-acetyl-D-galactosamine residues. nih.govresearchgate.net Therefore, robust enzymatic assays for hexosaminidase activity are indispensable for understanding the pathways involving GlcNAc and its derivatives. nih.gov

The principle behind the most common assays involves the use of synthetic substrates that, upon enzymatic cleavage, release a molecule that can be easily detected and quantified by colorimetric or fluorometric methods. nih.govresearchgate.net These assays provide a sensitive and reliable means to monitor enzyme activity in various biological samples, including cell lysates, tissue homogenates, serum, and urine. tribioscience.comfishersci.com

Colorimetric Assays

A widely adopted method for measuring β-N-acetylhexosaminidase activity utilizes the chromogenic substrate p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). nih.govmerckmillipore.commerckmillipore.com In this assay, the enzyme cleaves the glycosidic bond, releasing p-nitrophenol. researchgate.net The reaction is typically conducted at an optimal acidic pH (around 4.4 to 5.5) and 37°C. nih.govsigmaaldrich.comnih.gov Subsequently, the reaction is terminated by adding a high-pH buffer, such as sodium carbonate or sodium borate, which deprotonates the released p-nitrophenol to p-nitrophenoxide, a yellow-colored ion that can be quantified spectrophotometrically by measuring its absorbance at approximately 400-405 nm. researchgate.netnih.govnih.gov The measured absorbance is directly proportional to the enzyme activity. researchgate.net

To enhance the assay's utility, a rapid rate assay was developed using diethylaminoethyl-alpha-cyclodextrin as an additive. This allows the ionization of p-nitrophenol to occur near the enzyme's optimal pH, enabling continuous monitoring of the reaction. nih.gov

| Parameter | Value | Source(s) |

| Substrate | p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | nih.gov |

| Enzyme | β-N-acetylhexosaminidase (NAGase) | nih.gov |

| Principle | Enzymatic hydrolysis releases p-nitrophenol | researchgate.net |

| Detection Wavelength | 400 - 405 nm | researchgate.netnih.govnih.gov |

| Typical pH | 4.4 - 5.5 | nih.govnih.gov |

| Typical Temperature | 37°C | nih.gov |

| Stop Reagent | High pH buffer (e.g., Sodium Carbonate, Sodium Borate) | nih.gov |

Fluorometric Assays

For increased sensitivity, fluorometric assays are often employed. nih.gov These assays can avoid interference from background absorption sometimes encountered in colorimetric methods. nih.gov A prevalent fluorogenic substrate is 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG or MUG). nih.govscientificlabs.comselleckchem.com Upon enzymatic cleavage, 4-MU-NAG releases the highly fluorescent compound 4-methylumbelliferone. researchgate.net The fluorescence is measured using an excitation wavelength of approximately 365 nm and an emission wavelength of around 440-450 nm. researchgate.netcellbiolabs.com This method's high sensitivity allows for shorter incubation times and the analysis of more dilute samples. nih.gov A sulfated version of the substrate, 4-methylumbelliferyl-2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside (MUGS), is also used, particularly for distinguishing between different hexosaminidase isoenzymes. researchgate.netnih.gov

| Parameter | Value | Source(s) |

| Substrate | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG) | nih.govscientificlabs.com |

| Enzyme | β-N-acetylhexosaminidase | scientificlabs.com |

| Principle | Enzymatic hydrolysis releases fluorescent 4-methylumbelliferone | researchgate.net |

| Excitation Wavelength | ~365 nm | researchgate.netcellbiolabs.com |

| Emission Wavelength | ~440 - 450 nm | researchgate.netcellbiolabs.com |

| Advantage | Higher sensitivity compared to colorimetric assays | nih.gov |

Detailed Research Findings

Biochemical characterization of specific β-N-acetylhexosaminidases provides valuable data on their catalytic properties. For instance, a study on a secreted N-acetyl-beta-hexosaminidase from Trichinella spiralis revealed its optimal operating conditions and substrate kinetics. nih.gov The enzyme exhibited maximum activity at pH 4.4 and a temperature of 54°C. nih.gov Kinetic analysis using a chromogenic substrate demonstrated Michaelis-Menten kinetics. nih.gov

| Parameter | Value |

| Enzyme Source | Trichinella spiralis (secreted) |

| Optimal pH | 4.4 |

| Optimal Temperature | 54°C |

| Km (for N-acetyl-β-D-glucosamine) | 0.187 ± 0.025 mM |

| Ki (for N-acetyl-β-D-glucosamine) | 15.75 ± 0.99 mM |

| Ki (for N-acetyl-β-D-galactosamine) | 1.17 ± 0.24 mM |

| Data from the characterization of a secreted N-acetyl-beta-hexosaminidase. nih.gov |

These enzymatic assays are fundamental tools for diagnosing certain metabolic disorders, such as Tay-Sachs and Sandhoff diseases, which are caused by deficiencies in hexosaminidase activity. researchgate.netlybrate.com They are also crucial in basic research for characterizing newly identified enzymes and for high-throughput screening of potential enzyme inhibitors. nih.gov

N Acetyl D Glucosaminitol in Microbial Physiology and Host Microbe Interactions

Metabolic Utilization by Diverse Bacterial Species

N-Acetyl-D-glucosaminitol can be utilized as a carbon and nitrogen source by a range of bacteria, influencing their growth and persistence within their respective ecological niches. The ability to metabolize this compound is not uniformly distributed among bacteria and is indicative of specific enzymatic pathways.

Substrate Catabolism by Commensal Gut Microbiota (e.g., Bacteroides ovatus)

The human gut is a complex ecosystem where commensal bacteria play a crucial role in degrading dietary and host-derived glycans. Bacteroides ovatus, a prominent member of the gut microbiota, has demonstrated the ability to utilize this compound as a substrate for growth nih.gov. This capability is part of its broader metabolic proficiency in breaking down various amino sugars, which are abundant in the gut environment. The catabolism of this compound by B. ovatus underscores the metabolic flexibility of this species and its adaptation to the nutrient landscape of the human colon.

| Substrate | Growth of Bacteroides ovatus (OD600 nm at 24h) |

| D-glucosamine | > 0.4 |

| This compound | > 0.4 |

| N-acetyl-D-galactosamine | > 0.4 |

| N-acetyl-neuraminic acid | > 0.4 |

| N-acetyl-D-glucosamine | > 0.4 |

This table summarizes the ability of Bacteroides ovatus to utilize various amino sugars, including this compound, for growth, as indicated by the optical density at 600 nm after 24 hours of anaerobic incubation. Data is based on findings from a study on the metabolic requirements of B. ovatus. nih.gov

Growth Support for Specific Microbial Strains (e.g., Rhizobium etli strain Z1)

While direct studies on the utilization of this compound by Rhizobium etli are limited, the metabolic pathways for the closely related N-acetyl-D-glucosamine are well-established in this nitrogen-fixing bacterium. Rhizobium etli possesses the genetic machinery to transport and metabolize N-acetyl-D-glucosamine, which is a key component of its cell wall and is involved in the synthesis of Nod factors crucial for symbiotic relationships with leguminous plants. Given that the conversion of an aldose to an alditol is a common enzymatic step in bacteria, it is plausible that R. etli can either convert N-acetyl-D-glucosamine to this compound or utilize externally available this compound. Further research is needed to confirm the direct growth-supporting role of this compound for this strain.

Impact on Pathogenic Bacterial Growth and Metabolism (e.g., Listeria monocytogenes)

The metabolism of amino sugars is critical for the growth and pathogenesis of the foodborne pathogen Listeria monocytogenes. This bacterium possesses the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA), which is essential for the catabolism of N-acetyl-D-glucosamine nih.gov. While direct evidence for the metabolism of this compound is not yet available, the presence of a robust N-acetyl-D-glucosamine metabolic pathway suggests a potential for interaction with its reduced form. The absence of N-acetylglucosamine on the wall teichoic acids of L. monocytogenes has been shown to increase its tolerance to certain fatty acids, indicating that modifications of this sugar are crucial for its survival in the host nih.govfrontiersin.orgdtu.dk. Understanding how this compound might influence these pathways could provide insights into the pathogen's ability to adapt to different host environments.

Role in Bacterial Cell Wall Structural Analysis and Glycotype Differentiation

Beyond its role as a metabolite, this compound is a valuable tool in the chemical analysis of complex bacterial polysaccharides. Its formation during specific analytical procedures allows for the precise identification of sugar linkages and the characterization of different bacterial glycotypes.

Identification of Terminal Sugars in Polysaccharide Linkage Units (e.g., Lancefield Group A Carbohydrate)

The structural elucidation of bacterial polysaccharides often involves chemical degradation techniques. One such method is periodate (B1199274) oxidation followed by reduction with borohydride (B1222165) uspto.govnih.gov. This process specifically cleaves the bonds between adjacent carbon atoms that have hydroxyl groups, and the subsequent reduction converts the resulting aldehydes into alcohols. When a terminal N-acetyl-D-glucosamine residue is present in a polysaccharide, this treatment converts it into this compound. The identification of this compound in the hydrolysate of a treated polysaccharide is therefore definitive proof of its terminal position.

This technique has been instrumental in characterizing the structure of the Lancefield Group A Carbohydrate (GAC) of Streptococcus pyogenes. The GAC is a major component of the streptococcal cell wall and consists of a polyrhamnose backbone with N-acetyl-D-glucosamine side chains. The immunodominant determinant of the Group A antigen is the terminal N-acetyl-D-glucosamine residue. The identification of this compound after periodate oxidation and reduction of the GAC confirms the terminal linkage of the N-acetyl-D-glucosamine side chains, which is critical for its antigenic properties.

| Analytical Step | Compound Detected | Structural Implication |

| Periodate Oxidation of GAC | Formaldehyde | Indicates terminal residue with vicinal diols |

| Borohydride Reduction | This compound | Confirms terminal N-acetyl-D-glucosamine |

| Acid Hydrolysis | Rhamnose, N-acetyl-D-glucosamine | Reveals overall composition of the polysaccharide |

This table outlines the key steps and findings in the chemical analysis of the Lancefield Group A Carbohydrate, highlighting the role of this compound in identifying terminal sugar residues.

Influence on Microbial Virulence Factors and Antibiotic Susceptibility

The role of this compound in microbial physiology is an emerging area of research. While its influence is being explored, specific data on its direct impact on virulence factors and antibiotic susceptibility remains focused on particular phenomena.

Re-sensitization of Antibiotic-Tolerant Bacteria via Peptidoglycan Biosynthesis Modulation

Current scientific literature does not provide specific evidence on the role of this compound in the re-sensitization of antibiotic-tolerant bacteria through the modulation of peptidoglycan biosynthesis. Research in this area has predominantly focused on its precursor, N-Acetyl-D-glucosamine (GlcNAc). Studies have shown that the uptake of GlcNAc can trigger the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which in turn reactivates peptidoglycan synthesis, rendering bacteria susceptible to β-lactam antibiotics nih.govnih.gov. However, similar studies directly investigating this compound for this effect have not been identified.

Potential as an Excipient in Anti-Biofilm Formulations

There is currently a lack of specific research on the potential of this compound as an excipient in anti-biofilm formulations. While the broader category of carbohydrates and their derivatives are explored for their roles in biofilm formation and disruption, the specific application of this compound in this context is not detailed in the available literature. Studies have investigated the polymer poly-β-(1→6)-N-acetyl-D-glucosamine (PNAG) as a key component of the biofilm matrix in various bacteria, and enzymes that degrade it, like dispersin B, have been shown to inhibit biofilm formation and increase susceptibility to biocides nih.govfrontiersin.orgnih.govresearchgate.net. However, the role of the monomer this compound as an anti-biofilm excipient is yet to be established.

Modulation of Microbial Autofluorescence (e.g., Clostridioides difficile)

Recent research has identified this compound as one of several compounds that can influence the intrinsic green autofluorescence of the pathogenic bacterium Clostridioides difficile nih.gov. In a study screening a large repertoire of compounds, this compound was found to enhance the autofluorescence of C. difficile. This finding is significant as it suggests that the autofluorescence of this bacterium is influenced by bacterial metabolites and dietary compounds nih.gov. The ability to modulate this autofluorescence could potentially be used to identify C. difficile in mixed bacterial populations nih.gov.

The study involved growing C. difficile and then adding it to microplates containing various compounds, including this compound, to measure changes in green fluorescence.

| Compound Category | Specific Compound | Observed Effect on C. difficile Autofluorescence |

|---|---|---|

| Amino Sugars | This compound | Increased Green Autofluorescence |

N Acetyl D Glucosaminitol in Advanced Structural and Functional Glycomics

Utility in Polysaccharide Structural Elucidation

The structural determination of polysaccharides—biopolymers composed of monosaccharide units linked by glycosidic bonds—is fundamental to understanding their biological functions. N-Acetyl-D-glucosaminitol plays a crucial role in these analytical workflows, particularly in defining the sequence and linkage of monosaccharide residues.

A primary challenge in carbohydrate analysis is the instability of the reducing end of a polysaccharide, which can exist in equilibrium between cyclic (hemiacetal) and open-chain (aldehyde) forms, as well as in α and β anomeric configurations. This heterogeneity complicates analytical readouts from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

To overcome this, a common strategy involves the chemical reduction of the terminal reducing monosaccharide to its corresponding alditol. When the reducing terminal residue of a polysaccharide is N-acetyl-D-glucosamine, this reduction yields a stable this compound residue at that end. This process, often achieved using reducing agents like sodium borohydride (B1222165), effectively "locks" the terminal residue in a non-cyclic form, providing a unique chemical marker for what was once the reducing end of the polymer.

This derivatization is central to several analytical methods:

Mass Spectrometry (MS): In MS-based sequencing of oligosaccharides, fragmentation patterns can be interpreted more reliably when the reducing end is stabilized as an alditol. The mass difference clearly identifies the fragments originating from the reducing versus the non-reducing end, which is essential for determining the correct monosaccharide sequence.

NMR Spectroscopy: The reduction simplifies complex NMR spectra by eliminating the signals from the anomeric protons of the reducing terminal sugar, which would otherwise be split into multiple peaks for the α and β forms. mdpi.com This spectral simplification allows for clearer resolution and assignment of other signals, facilitating the determination of glycosidic linkage positions (e.g., 1→4, 1→6) and the stereochemistry of the internal residues. nih.gov

The conversion to this compound is thus a cornerstone of methylation analysis, a classic and powerful technique for determining glycosidic linkages. In this method, all free hydroxyl groups of a polysaccharide are methylated, the polymer is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced to alditols and acetylated. The positions of the original glycosidic linkages are then identified by analyzing these derivatives by gas chromatography-mass spectrometry (GC-MS). The presence of a derivative of this compound confirms its position at the original reducing terminus.

Chitin (B13524) is a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine and is the second most abundant polysaccharide in nature after cellulose, forming the exoskeletons of arthropods and the cell walls of fungi. wikipedia.org The structural analysis of chitin and its derivatives (such as chitosan) is critical for their application in biotechnology and materials science.

When chitin is broken down, either chemically or enzymatically, it yields oligosaccharides of varying lengths, all of which (except the original non-reducing terminal unit) possess a reducing end GlcNAc residue. To accurately analyze the structure of these chitin-derived oligosaccharides (chito-oligosaccharides), reduction to their alditol forms is a common preparatory step. The resulting oligosaccharides, terminating in this compound, are more amenable to analysis by HPLC, MS, and NMR. mdpi.com This allows researchers to:

Confirm the β-(1→4) linkage pattern.

Determine the degree of polymerization (DP) of the fragments.

Analyze the degree of deacetylation in chitosan derivatives by quantifying the ratio of glucosamine (B1671600) to N-acetyl-D-glucosamine residues.

Table 1: Analytical Techniques Utilizing this compound for Polysaccharide Analysis

| Technique | Role of this compound | Information Gained |

| Mass Spectrometry (MS) | Stable, reduced terminal residue marker. | Monosaccharide sequence, chain length, branching points. |

| NMR Spectroscopy | Simplifies spectra by removing anomeric signals from the reducing end. | Glycosidic linkage positions and anomeric configuration (α/β). |

| Methylation Analysis (GC-MS) | Identifies the original reducing terminal residue. | Comprehensive glycosidic linkage mapping. |

| HPLC | Provides a stable standard for chromatographic separation. | Quantification and purification of oligosaccharide fragments. |

Applications in Glycoconjugate Research and Glycan Array Development

Glycoconjugates are complex biomolecules where carbohydrates (glycans) are covalently linked to proteins (glycoproteins) or lipids (glycolipids). The structure of these glycans is critical to their function in cellular recognition, signaling, and immunology.

The analysis of glycans attached to proteins and lipids often requires their release from the non-carbohydrate moiety. Several chemical and enzymatic methods are used for this purpose. One common chemical method, reductive β-elimination, is used to release O-linked glycans. This process uses a reducing agent, which simultaneously cleaves the glycan-protein linkage and converts the linking sugar into its alditol. For N-glycans, which are typically linked to asparagine residues, enzymatic release (e.g., using PNGase F) is common, followed by chemical reduction of the released glycan pool.

In many biologically important glycans, the residue linking the glycan to the protein or lipid, or at the reducing end of a released glycan, is N-acetyl-D-glucosamine. Upon reductive release or subsequent reduction, this residue is converted to this compound. Its identification is therefore a key step in confirming the structure and linkage of the entire glycan chain. nih.govnih.gov

Glycan arrays are powerful tools for studying the interactions between carbohydrates and proteins, such as lectins, antibodies, and pathogens. These arrays consist of a series of different glycans immobilized on a solid surface. When N-acetyl-D-glucosamine-containing oligosaccharides are synthesized for use in these arrays, they are often attached to the surface via a linker molecule. To create a stable linkage and present the glycan in a defined, non-reducing state, the reducing terminal sugar is frequently converted to its alditol form, this compound, before or during the immobilization process. This ensures that the binding events observed are specific to the glycan structure itself and not influenced by the reactivity of a reducing end.

While N-acetyl-D-glucosamine itself is the key recognition motif for many proteins (e.g., Wheat Germ Agglutinin), the use of its reduced form in the construction of analytical tools like glycan arrays is crucial for generating reliable and reproducible binding data.

Role as a Standard in Carbohydrate Detection and Compositional Analysis

In any quantitative analytical workflow, pure, stable standards are essential for calibration and validation. This compound serves as an important analytical standard in carbohydrate analysis. Because it is the reduced form of GlcNAc, it is chemically distinct and can be easily separated from its parent sugar by chromatographic methods like HPLC.

It is used as:

A chromatographic standard: To identify the presence of reduced GlcNAc residues in hydrolyzed samples of complex carbohydrates and glycoconjugates.

A quantification standard: For determining the amount of GlcNAc-terminated chains in a sample after reductive treatment.

A control compound: In metabolic studies or bacterial differentiation assays, where the ability of an organism to metabolize the sugar versus its corresponding sugar alcohol can be a key diagnostic feature.

Current Research Challenges and Future Directions in N Acetyl D Glucosaminitol Research

Elucidation of Undiscovered Biological Roles and Cellular Signaling Pathways

A primary challenge in the study of N-Acetyl-D-glucosaminitol is the elucidation of its specific biological roles and its involvement in cellular signaling pathways. Much of the current understanding of amino sugar signaling is dominated by research on N-Acetyl-D-glucosamine (GlcNAc). GlcNAc is known to influence a variety of cellular processes through its role in the hexosamine biosynthetic pathway and as a key component of O-GlcNAcylation, a post-translational modification that rivals phosphorylation in its regulatory importance. wikipedia.org In animal cells, GlcNAc can impact the function of transcription factors such as NF-κB, c-myc, and p53 through O-linked glycosylation. scbt.com

However, it is not yet clear to what extent this compound participates in or modulates these pathways. As a sugar alcohol, GlcNAcitol cannot form the same glycosidic linkages as GlcNAc, which fundamentally limits its incorporation into complex glycans. This structural difference suggests that its biological activities are likely to be distinct from those of GlcNAc. Sugar alcohols, in general, are known to play roles in osmotic stress adaptation and can influence cellular signaling. nih.govresearchgate.net For instance, sorbitol, another sugar alcohol, has been shown to act as an alarmin to mediate immune communication in Drosophila. nih.gov

Future Directions: Future research must focus on identifying specific cellular processes where this compound may play a regulatory role. Investigating its potential as a signaling molecule in its own right, perhaps through interactions with specific receptors or enzymes, is a critical next step. It will also be important to explore whether GlcNAcitol can influence the metabolic flux of related pathways, such as the hexosamine biosynthetic pathway, even if it is not a direct substrate for glycosylation.

Development of Novel Synthetic Strategies for Complex GlcNAcitol-Containing Glycoconjugates

The synthesis of complex glycoconjugates is an inherently challenging field due to the structural complexity of carbohydrates. researchgate.net The development of novel synthetic strategies for glycoconjugates containing this compound presents a unique set of obstacles. While chemo-enzymatic methods have advanced the synthesis of N-glycans containing GlcNAc, the incorporation of an alditol at specific positions within a complex glycan is not a trivial task. frontiersin.orgrsc.org

The primary challenge lies in the selective modification and coupling of the hydroxyl groups of GlcNAcitol. Unlike the anomeric carbon of GlcNAc, which provides a reactive site for glycosylation, the primary and secondary alcohols of GlcNAcitol require different activation strategies. Furthermore, the synthesis of analogs of N-acetyl-D-glucosamine has been explored as a means to modulate biological activity, suggesting that similar strategies for GlcNAcitol could yield compounds with interesting properties. researchgate.net

Future Directions: A key area for future research is the development of orthogonal protecting group strategies that are compatible with the unique reactivity of this compound. The exploration of both chemical and enzymatic approaches to selectively introduce GlcNAcitol into oligosaccharides and glycoconjugates is warranted. Enzymatic synthesis, in particular, offers the potential for high regio- and stereoselectivity. Identifying or engineering enzymes that can utilize GlcNAcitol as a substrate would be a significant breakthrough.

Refinement of In Vivo Quantification Techniques for Clinical and Preclinical Studies

A significant hurdle in understanding the biological relevance of this compound is the lack of robust and sensitive methods for its in vivo quantification. Current analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully applied to the quantification of N-acetyl-D-glucosamine in biological samples. nih.govnih.govnih.gov However, these methods often require derivatization and may not be readily adaptable for real-time, in vivo measurements.

The development of in vivo quantification techniques is crucial for both preclinical and clinical studies to understand the pharmacokinetics and biodistribution of GlcNAcitol. The ability to monitor its levels in different tissues and biofluids would provide invaluable insights into its metabolism and potential therapeutic effects. Radiolabeling of N-acetyl-D-glucosamine with isotopes such as 14C or 13C has been used in metabolic studies, and similar approaches could be applied to GlcNAcitol. iaea.org

Future Directions: Future research should focus on developing non-invasive or minimally invasive techniques for the in vivo quantification of this compound. This could include the development of specific molecular probes for imaging techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET). Furthermore, refining mass spectrometry-based methods to improve their sensitivity and specificity for GlcNAcitol in complex biological matrices is an important avenue for advancement.

Exploration of Therapeutic Potential Beyond Existing Paradigms (e.g., Gut Microbiome Modulation, Novel Anti-Infectives)

The therapeutic potential of N-Acetyl-D-glucosamine has been explored in various contexts, including its role in gut health and as an anti-infective agent. N-acetyl-D-glucosamine can influence the composition of the gut microbiota and has been shown to reduce biofilm formation by pathogenic Escherichia coli. iaea.orgdntb.gov.ua Additionally, it can act as an adjuvant to re-sensitize antibiotic-tolerant bacteria to β-lactam antibiotics. nih.govnih.gov

Given the structural similarity, it is plausible that this compound could also modulate the gut microbiome or possess anti-infective properties. Some gut microbiota are capable of breaking down complex carbohydrates, including those containing N-acetyl-D-glucosamine, which can then be utilized as a carbon and nitrogen source. mdpi.com The potential for GlcNAcitol to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria, is an exciting area for future investigation. scirp.org

Future Directions: A key research direction is to investigate the effects of this compound on the composition and function of the gut microbiome. This could involve in vitro fermentation studies with fecal inocula, followed by in vivo studies in animal models. Furthermore, screening this compound for antimicrobial activity against a range of pathogenic bacteria and fungi is warranted. Exploring its potential as a novel anti-infective, either alone or in combination with existing antibiotics, could lead to new therapeutic strategies.

Comprehensive Comparative Studies of GlcNAcitol and its Structural Analogs on Biological Systems

To fully understand the unique biological functions of this compound, comprehensive comparative studies with its structural analogs are essential. The most obvious comparator is its precursor, N-Acetyl-D-glucosamine. While both molecules share the N-acetyl and multiple hydroxyl groups, the difference at the C1 position is expected to lead to distinct biological activities. Studies comparing the effects of GlcNAc and its derivatives on cellular processes have already revealed significant differences. google.comyourdayly.com

Beyond GlcNAc, other structural analogs of GlcNAcitol could be synthesized and evaluated. These could include modifications to the acetyl group, the hydroxyl groups, or the carbon backbone. Such studies would provide valuable structure-activity relationship data, which could inform the design of novel therapeutic agents.

Future Directions: Future research should involve head-to-head comparisons of this compound and N-Acetyl-D-glucosamine in a variety of biological assays. This could include assessments of their effects on cell proliferation, inflammation, immune cell function, and gene expression. The synthesis and biological evaluation of a library of GlcNAcitol analogs would also be a valuable endeavor.

Integration of Multi-Omics Data to Understand Systems-Level Metabolic Intersections

Understanding the complex interplay between this compound and cellular metabolism will require a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how GlcNAcitol influences cellular networks. wustl.eduwustl.edu For example, metabolomics can be used to identify changes in the levels of other metabolites in response to GlcNAcitol treatment, while transcriptomics and proteomics can reveal changes in gene and protein expression. mdpi.com

The application of multi-omics approaches to study metabolic diseases has already proven to be a powerful tool for biomarker discovery and for elucidating disease mechanisms. wustl.edunih.gov A similar approach could be used to uncover the metabolic pathways that are influenced by this compound and to identify potential biomarkers of its biological activity.

Future Directions: Future studies should aim to integrate various omics datasets to build a comprehensive model of the metabolic intersections of this compound. This could involve treating cell lines or animal models with GlcNAcitol and then performing a multi-omics analysis. The resulting data could be used to construct metabolic networks and to identify key nodes that are perturbed by GlcNAcitol. This systems-level understanding will be crucial for unlocking the full therapeutic potential of this intriguing molecule.

Q & A

Q. Answer :

- Synthesis :

- Chemical acetylation : GlcNAc is synthesized by acetylating glucosamine using acetic anhydride under alkaline conditions .

- Fluorinated analogs : Advanced synthesis involves deoxyfluorination of glucosazide phenyl thioglycosides, followed by azide reduction and acetylation to introduce fluorine atoms at specific positions .

- Characterization :

Basic: Which analytical techniques are most reliable for quantifying GlcNAc in complex biological matrices?

Q. Answer :

- LC-MS/MS : Quantification using multiple reaction monitoring (MRM) with deuterated internal standards (e.g., GlcNAc-d3) improves accuracy in hydrolyzed samples (e.g., bacterial cell walls) .

- Enzymatic assays : N-acetyl-β-D-hexosaminidase activity can be measured colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate .

- HPLC with refractive index detection : Separates GlcNAc from other monosaccharides in polymer hydrolysates .

Advanced: How do fluorinated GlcNAc analogs contribute to studying enzyme-substrate interactions?

Q. Answer :

- Mechanistic insights : Fluorine substitution at C2, C3, or C6 positions alters hydrogen bonding and steric effects, helping identify critical residues in enzymes like lysozyme or chitinases .

- Synthetic protocols : Fluorinated analogs are synthesized via deoxyfluorination of protected glucosamine derivatives. For example, 3-fluoro-GlcNAc is produced using diethylaminosulfur trifluoride (DAST) .

- Analytical validation : F NMR and X-ray crystallography confirm structural integrity and binding modes .

Advanced: What enzymatic pathways regulate GlcNAc assimilation in bacteria, and how can they be manipulated?

Q. Answer :

- Key enzymes :

- nagA (GlcNAc-6-phosphate deacetylase) : Converts GlcNAc-6-P to glucosamine-6-P, a critical step in bacterial catabolism. Knockout studies reveal its role in carbon/nitrogen metabolism .

- nagB (glucosamine-6-phosphate deaminase) : Produces fructose-6-P, linking GlcNAc metabolism to glycolysis .

- Experimental design : Use gene deletion mutants (ΔnagA/ΔnagB) and isotopically labeled N-GlcNAc to track metabolic flux via LC-MS/MS .

Data Contradiction: How should researchers resolve discrepancies in optimal conditions for GlcNAc production via microbial vs. enzymatic methods?

Q. Answer :

- Microbial fermentation (e.g., E. coli): Optimal at pH 7.0–7.5, 37°C, with glucose as a co-substrate. Yields depend on chitinase expression levels .

- Biocatalytic deacetylation : Diacetylchitobiose deacetylase (Dac) from Bacillus spp. operates optimally at pH 5.5–6.0 and 50°C, requiring high-purity chitin oligomers as substrates .

- Resolution : Compare enzyme kinetics (e.g., for substrates) and scalability. Microbial methods favor high-volume production, while enzymatic approaches suit high-purity applications .

Advanced: What role does GlcNAc play in bacterial cell wall integrity, and how can this be exploited for antibiotic development?

Q. Answer :

- Structural role : GlcNAc is a key component of peptidoglycan and lipopolysaccharides. Inhibition of its synthesis (e.g., via fosfomycin) disrupts cell wall assembly .

- Experimental models :

Basic: What purification strategies ensure high-purity GlcNAc for in vitro studies?

Q. Answer :

- Crystallization : Recrystallize from hot ethanol/water mixtures to remove acetylated byproducts .

- Ion-exchange chromatography : Separate GlcNAc from glucosamine using Dowex 50WX8 (H form) .

- Purity validation : Confirm >98% purity via HPLC with evaporative light scattering detection (ELSD) .

Advanced: How can isotopically labeled GlcNAc (e.g., 15^{15}15N, 13^{13}13C) enhance metabolic tracing studies?

Q. Answer :

- Applications :

- Synthesis : Labeled analogs are produced by growing E. coli in NHCl-supplemented media, followed by chitin extraction and enzymatic hydrolysis .

Data Contradiction: Why do studies report conflicting results on GlcNAc’s anti-inflammatory effects in vitro vs. in vivo?

Q. Answer :

- In vitro limitations : Cell culture models (e.g., chondrocytes) may lack metabolic complexity (e.g., UDP-GlcNAc pool regulation) .

- In vivo variability : Oral bioavailability of GlcNAc varies due to intestinal hexosamine transporters (e.g., SLC5A8). Use H-GlcNAc tracer studies to assess absorption .

- Resolution : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate GlcNAc uptake with downstream NF-κB signaling .

Advanced: What are the challenges in synthesizing GlcNAc-containing glycoconjugates for vaccine development?

Q. Answer :

- Glycosylation efficiency : Chemical synthesis requires protecting group strategies (e.g., benzylidene for OH groups) to ensure regioselectivity .

- Enzymatic approaches : Use glycosyltransferases (e.g., Lgt1 from Neisseria) to attach GlcNAc to carrier proteins. Optimize UDP-GlcNAc donor concentrations .

- Analytical QC : Validate conjugate integrity via MALDI-TOF MS and ELISA with GlcNAc-specific lectins (e.g., wheat germ agglutinin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.